

2-Chlorocyclopentanone physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorocyclopentanone

Cat. No.: B1584037

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Chlorocyclopentanone**

Introduction

2-Chlorocyclopentanone, with the chemical formula C_5H_7ClO , is a cyclic ketone derivative that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure consists of a five-membered cyclopentane ring substituted with a chlorine atom at the alpha-position to a carbonyl group.^[1] This compound typically appears as a clear yellow to yellow-orange or brown liquid and is utilized as a building block in the production of various pharmaceuticals and agrochemicals.^{[1][2][3]} Given its role in chemical manufacturing, a thorough understanding of its physical properties is essential for researchers, scientists, and professionals in drug development for safe handling, reaction optimization, and process scaling. This guide provides a detailed overview of the core physical characteristics of **2-Chlorocyclopentanone**, methods for their determination, and a visualization of its synthesis.

Core Physical Properties

The physical properties of **2-Chlorocyclopentanone** are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Conditions
Molecular Formula	C_5H_7ClO	
Molecular Weight	118.56 g/mol	[2] [4]
Appearance	Clear yellow to yellow-orange liquid	[2]
Boiling Point	72-74 °C	at 12 mmHg [2] [3] [5] [6] [7]
	55-56 °C	at 2.3 Torr [8]
	346.2 K	at 0.016 bar [9]
Density	1.185 g/mL	at 25 °C [2] [5]
	1.1804 g/cm³	at 20 °C [8]
Refractive Index	1.474	at 20 °C (n _{20/D}) [2] [5]
	1.473-1.477	at 20 °C [3] [10]
Solubility	Soluble in water	[1] [2]
Flash Point	171 °F (77 °C)	Closed cup [2] [3] [5]
Vapor Pressure	0.657 mmHg	at 25 °C [2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like **2-Chlorocyclopentanone**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[11\]](#) Several methods can be employed for its determination, with the Thiele tube and distillation methods being common in laboratory settings.[\[11\]](#)[\[12\]](#)

Thiele Tube Method:[\[12\]](#)

- A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The tube containing the sample and capillary is attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.[12][13]
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[12]

Simple Distillation Method:[11]

- A sample of the liquid (at least 5 mL) is placed in a distillation flask.[11]
- The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned to accurately measure the temperature of the vapor as it passes into the condenser.[12]
- The liquid is heated to its boiling point.
- The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point. [11] It is also important to record the barometric pressure.[11][12]

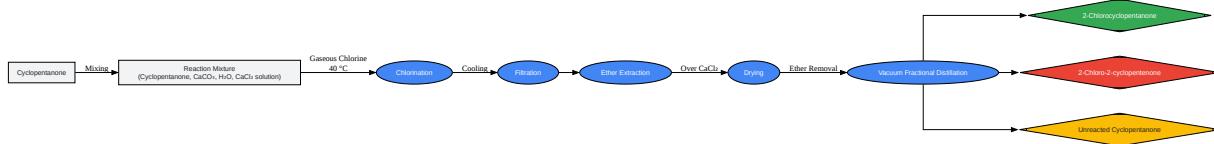
Determination of Density

Density is the mass per unit volume of a substance.[14] For a liquid, it is typically determined by measuring the mass of a known volume.

Using a Graduated Cylinder and Balance:[14][15]

- The mass of a clean, dry measuring cylinder is determined using an electronic balance.[14][15]
- A specific volume of the liquid is carefully added to the measuring cylinder, reading the volume from the bottom of the meniscus.[14]
- The mass of the measuring cylinder containing the liquid is then measured.
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[15]
- The density is calculated by dividing the mass of the liquid by its volume.[14] For improved accuracy, measurements should be repeated and an average value calculated.[16]

Measurement of Refractive Index


The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[17] It is a characteristic property that is often used to identify and assess the purity of liquid samples.

Using a Refractometer:[17]

- A digital or Abbe refractometer is calibrated using a standard sample with a known refractive index.
- A small volume of the liquid sample (a few drops) is placed on the prism of the refractometer.
- The prism is closed, and the instrument is allowed to reach thermal equilibrium, as the refractive index is temperature-dependent.
- For an Abbe refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. For a digital refractometer, the measurement is initiated automatically.[17]
- The refractive index is then read from the instrument's scale or digital display.[17]

Synthesis Workflow Visualization

2-Chlorocyclopentanone can be synthesized from cyclopentanone. The following diagram illustrates the workflow for this chemical transformation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chlorocyclopentanone** from Cyclopentanone.[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chlorocyclopentanone | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氯环戊酮 contains 0.2% calcium carbonate as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 694-28-0 CAS MSDS (2-Chlorocyclopentanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Cyclopentanone, 2-chloro- [webbook.nist.gov]
- 10. 2-Chlorocyclopentanone, 97%, stabilized | Fisher Scientific [fishersci.ca]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. wjec.co.uk [wjec.co.uk]
- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 17. mt.com [mt.com]
- 18. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Chlorocyclopentanone physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584037#2-chlorocyclopentanone-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com